3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-Butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione core. Its structure includes a 3-butyl chain, a 7-chloro substituent, and a 2-(4-methoxyphenyl) group.
Properties
IUPAC Name |
3-butyl-7-chloro-2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-3-4-11-25-20(13-5-8-15(28-2)9-6-13)24-21-18(22(25)27)19(26)16-12-14(23)7-10-17(16)29-21/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQHDCXEPLRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. They interact with active residues of ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammatory pathways.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway.
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway. ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study.
Result of Action
The molecular results of similar compounds revealed promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function.
Cellular Effects
3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can have various effects on cells. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects can vary depending on the type of cell and the specific cellular processes involved.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Biological Activity
3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex chromeno-pyrimidine structure, characterized by the following components:
- Chromene moiety : Known for various biological activities including antimicrobial and anti-inflammatory effects.
- Pyrimidine ring : Contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrimidines exhibit significant antimicrobial activity . A study highlighted that compounds similar to this compound demonstrated potent antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values reported were notably low, suggesting high efficacy against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-butyl-7-chloro... | Salmonella typhi | 0.12 |
| 3-butyl-7-chloro... | Bacillus subtilis | 0.49 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . In vitro studies demonstrated its ability to inhibit nitric oxide production in LPS-stimulated macrophages, which is indicative of its potential as an anti-inflammatory agent. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study reported significant antiproliferative effects against breast cancer cells with IC50 values in the low micromolar range .
Case Studies
- Antimicrobial Evaluation : A series of chromeno-pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that modifications in the side chains significantly influenced the activity profiles, with certain derivatives showing enhanced potency compared to standard antibiotics .
- Inhibition of Cancer Cell Growth : Research involving human cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis. This was attributed to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound’s chromeno[2,3-d]pyrimidine-4,5-dione core distinguishes it from analogs with spiro, thieno, or pyrrolo-pyrimidine systems. Key comparisons include:
Chromeno-Pyrimidinone Derivatives ()
- Compound 4: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one. Structural Differences: Lacks the dione system (has a single oxo group at position 4) and incorporates a hexahydro scaffold with chlorobenzylidene and chlorophenyl substituents. Implications: The saturated hexahydro structure may reduce aromatic interactions compared to the fully conjugated dione system in the target compound .
Spiro-Benzo-Thieno-Pyrimidines ()
- Compound 5a: 7′-Chloro-3-ethyl-4-imino-2-mercapto-4′,6′-dimethoxy-6-methyl-spiro[benzo-thieno-pyrimidine]. Structural Differences: Features a spiro junction and a thieno-pyrimidine core with imino and mercapto groups. The mercapto group (-SH) may enhance metal coordination but reduce metabolic stability compared to the target’s dione .
Functional Group Analysis
Dione vs. Thione/Oxo Groups
- Target Compound : The 4,5-dione system allows for dual hydrogen-bond acceptor sites.
- Thieno-Pyrimidine Thione (): 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-thione. Comparison: The thione (-C=S) group is less electronegative than dione (-C=O), reducing hydrogen-bonding capacity but increasing lipophilicity .
Substituent Effects
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility: The target compound’s dione system is synthetically accessible via oxidation of precursor oxo groups, as seen in ’s conversion of pyrimidinones to diones under reflux .
- Metabolic Stability : The 3-butyl chain may confer longer half-life than smaller alkyl chains (e.g., ethyl in Compound 5a) due to reduced phase I metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
